Thiophene-2-sulfonylacetonitrile
Overview
Description
Thiophene-2-sulfonylacetonitrile is a heteroarene compound with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 g/mol . It is characterized by a thiophene ring substituted with a sulfonylacetonitrile group at the 2-position.
Mechanism of Action
Target of Action
Thiophene-2-sulfonylacetonitrile, also known as 2-(Thiophen-2-ylsulfonyl)acetonitrile, is a laboratory chemical The safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Mode of Action
Given its potential to cause respiratory irritation , it might interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function.
Biochemical Pathways
Thiophene-based analogs have been shown to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Result of Action
The compound is known to cause skin and eye irritation, and may cause respiratory irritation
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound. Additionally, the compound’s effects may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.
Preparation Methods
Thiophene-2-sulfonylacetonitrile can be synthesized through several synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Thiophene-2-sulfonylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiophene-2-sulfonylacetonitrile has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
Thiophene-2-sulfonylacetonitrile can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxylic acid
- Thiophene-2-sulfonamide
- Thiophene-2-sulfonyl chloride
These compounds share the thiophene ring structure but differ in their substituents, which confer unique chemical properties and applications. This compound is unique due to its sulfonylacetonitrile group, which provides distinct reactivity and potential for diverse applications .
Biological Activity
Thiophene-2-sulfonylacetonitrile (TSAC) is a compound that has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of TSAC, focusing on its mechanisms of action, antimicrobial properties, and anticancer potential, supported by relevant case studies and research findings.
This compound is characterized by its thiophene ring, sulfonyl group, and acetonitrile moiety. Its chemical structure can be represented as:
This compound serves as a versatile building block in organic synthesis and has been explored for various applications in the pharmaceutical industry.
The biological activity of TSAC is primarily attributed to its interaction with specific biochemical pathways. Research indicates that thiophene-based compounds can inhibit various enzymes, including carbonic anhydrase and kidney urea transporters, which are crucial in treating kidney disorders and other metabolic conditions .
Target Enzymes:
- Carbonic Anhydrase: Inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy.
- Kidney Urea Transporter UT-B: Potential implications for managing urea transport disorders.
3. Antimicrobial Activity
TSAC has been evaluated for its antimicrobial properties against a range of pathogens. A study highlighted that thiophene-based heterocycles exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing promising results:
Pathogen | MIC (μg/ml) | Notes |
---|---|---|
C. difficile | 2 - 4 | Highest activity among tested strains |
E. coli | Variable | Strong effects against TolC mutant strains |
S. aureus | Not effective | No significant inhibition observed |
C. albicans | Moderate | Further studies needed to confirm efficacy |
The study concluded that TSAC derivatives could be developed as targeted agents against specific bacterial strains without affecting normal microbiota .
4. Anticancer Potential
Research has also explored the anticancer properties of TSAC derivatives. Compounds derived from thiophene have shown moderate to good activity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a recent investigation, a series of thiophene derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
TSAC Derivative A | MCF-7 (Breast Cancer) | 5 - 10 | Apoptosis induction |
TSAC Derivative B | HeLa (Cervical Cancer) | 8 - 12 | Cell cycle arrest |
These findings underscore the need for further exploration into the structure-activity relationship (SAR) of TSAC derivatives to optimize their efficacy against cancer .
5. Summary of Findings
This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antimicrobial Activity: Effective against specific pathogens like C. difficile, with potential applications in developing new antibiotics.
- Anticancer Properties: Demonstrated cytotoxicity against various cancer cell lines, warranting further research into its therapeutic applications.
- Enzyme Inhibition: Potential to inhibit key enzymes involved in metabolic processes, with implications for treating kidney-related disorders.
6. Future Directions
Future research should focus on:
- Optimization of Derivatives: Developing more potent analogs through structural modifications.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.
- Mechanistic Studies: Further elucidating the precise mechanisms through which TSAC exerts its biological effects.
Properties
IUPAC Name |
2-thiophen-2-ylsulfonylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFPYPXODBUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343475 | |
Record name | Thiophene-2-sulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-62-9 | |
Record name | Thiophene-2-sulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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